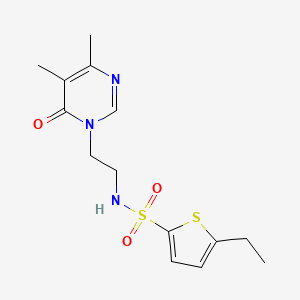

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety

The study focused on the creation of new heterocyclic compounds that include a sulfonamido group, which are of interest due to their potential antibacterial properties. The synthesis involved the reaction of a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various active methylene compounds, leading to the formation of pyran, pyridine, and pyridazine derivatives. Additionally, the precursor hydrazone was reacted with hydrazine derivatives to yield pyrazole and oxazole derivatives. The treatment of the precursor with urea, thiourea, and guanidine hydrochloride resulted in the production of pyrimidine and thiazine derivatives. The antibacterial activity of these compounds was tested, and eight of the synthesized compounds exhibited high antibacterial activity .

Facile Synthesis of a Pyrimidinyl Sulfonamide as a PET Tracer Precursor

In this research, a novel sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, was synthesized to serve as a precursor for PET tracer production using (18F)fluoride chemistry. The synthesis began with 4-nitrobenzenesulfonyl guanidine and involved condensation with ethyl acetoacetate. The compound was synthesized in four steps with moderate yields, and the 18F-labeled analogue was produced with a radiochemical yield of 58±12% after decay correction, indicating its potential as an intermediate for positron emission tomography tracers .

Reactions of N-Sulfonylalkylamines with Ynamines

The study investigated the reactions between N-sulfonylalkylamines and ynamines, which primarily produced 2H-1,2-thiazete 1,1-dioxides. However, these products were generally unstable and underwent electrocyclic ring opening to form highly reactive amidinosulfenes. These amidinosulfenes then transformed into various products depending on the substituents of the ynamines. For instance, the reaction between N-sulfonylisopropylamine and a trimethylsilyl-substituted ynamine led to the formation of 1,3-dithietane 1,1,3,3-tetraoxide. Additionally, amidinosulfenes could dimerize to form 2H-1,5,2-dithiazine or react with water or methanol to yield other products. These findings contribute to the understanding of the chemical behavior of sulfonamido compounds and their potential applications in synthesizing novel heterocycles .

特性

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S2/c1-4-12-5-6-13(21-12)22(19,20)16-7-8-17-9-15-11(3)10(2)14(17)18/h5-6,9,16H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAWRQYKZDDRQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)

![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3004816.png)

![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B3004818.png)

![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)

![1-[8-(Dimethylamino)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]prop-2-en-1-one](/img/structure/B3004822.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)

![Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004833.png)

![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)